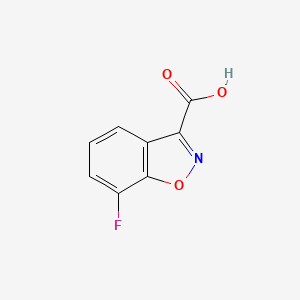

7-Fluoro-1,2-benzoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALREZVATWXFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoxazole Core Synthesis via 2-Aminophenol and Aldehydes

A common and efficient strategy for synthesizing benzoxazole derivatives, including fluorinated analogs, involves the condensation of 2-aminophenol with aldehydes under catalytic conditions. This method is well-documented for its operational simplicity, high yields, and mild conditions.

-

- Magnetic solid acid nanocatalysts such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] have been used to catalyze the reaction of 2-aminophenol with various aldehydes in aqueous media under reflux conditions (~45 min), yielding benzoxazole derivatives in 79–89% yield. This catalyst is recyclable and maintains activity over multiple runs.

- Nano-ZnO catalysis in DMF at 100 °C has also been employed, although it requires higher temperatures and results in moderate yields.

- FeCl3-catalyzed aerobic oxidation in toluene at 110 °C over 24 hours, sometimes with AgNO3 as a co-oxidant, offers high yields (50–99%) and good atom economy.

Reaction Scheme:

2-Aminophenol + Fluorinated aldehyde → 7-Fluoro-benzoxazole intermediate → Further oxidation or functionalization to introduce carboxylic acid group.

This method is adaptable for introducing fluorine substituents by using appropriately fluorinated aldehydes or 2-aminophenol derivatives.

Direct Synthesis from Carboxylic Acids via Electrochemical Deoxygenative Cyclization

A novel and scalable method involves the electrochemical synthesis of oxazoles, including benzoxazole derivatives, directly from carboxylic acids and isocyanoacetates.

-

- Carboxylic acid (1 equiv), alkyl isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv), base (1.5 equiv) in dichloromethane (0.1 M).

- Room temperature to mild heating.

This method is particularly relevant for synthesizing 7-fluoro-1,2-benzoxazole-3-carboxylic acid by starting from 7-fluoro-substituted carboxylic acids.

In addition to constructing the benzoxazole ring, the introduction of the fluorine atom and carboxylic acid group often involves selective halogenation and oxidation steps.

-

- Polyphosphoric acid at elevated temperatures (around 160 °C) can be used for cyclization and oxidation to form carboxylic acid functionalities from precursors.

- Hydrolysis using aqueous NaOH in mixed solvents (THF, MeOH) at room temperature converts ester intermediates to carboxylic acids with high efficiency.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nanocatalyst-assisted condensation | 2-Aminophenol + aldehyde, Fe3O4@SiO2 catalyst, water, reflux 45 min | 79–89 | High yield, recyclable catalyst, mild conditions | Limited to suitable aldehydes |

| FeCl3-catalyzed aerobic oxidation | 2-Aminophenol + 1-formyl-o-carborane, FeCl3, toluene, 110 °C, 24 h | 50–99 | High atom economy, operational simplicity | Long reaction time, high temperature |

| Electrochemical deoxygenative cyclization | Carboxylic acid + alkyl isocyanoacetate, DMAP-Tf, DCM, room temp | Up to 94 | Scalable, mild, tolerant to halogens | Requires electrochemical setup |

| Halogenation and hydrolysis | NBS in DMF; polyphosphoric acid; NaOH hydrolysis | 50–91 (varies) | Selective halogenation, efficient hydrolysis | Multi-step, moderate yields |

Research Findings and Notes

- The magnetic solid acid nanocatalyst method offers a green and efficient route with easy catalyst recovery.

- The electrochemical approach represents a cutting-edge, scalable technology that tolerates fluorine substituents, making it highly suitable for preparing 7-fluoro derivatives.

- Careful control of reaction conditions such as temperature, solvent, and catalyst loading is critical to optimize yields and purity.

- Advanced characterization techniques including ^1H, ^13C, and ^19F NMR, HRMS, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

- Substituted benzoxazoles

- Reduced alcohol or aldehyde derivatives

- Oxidized benzoxazole derivatives

Scientific Research Applications

7-Fluoro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to inhibit specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

5-Fluoro-1,2-benzoxazole-3-carboxylic Acid

- Molecular Formula: C₈H₄FNO₃ (same as 7-fluoro isomer) .

- Key Difference : Fluorine at the 5-position instead of 6.

- Impact : Positional isomerism can alter electronic distribution and steric interactions. For example, the 7-fluoro derivative may exhibit stronger electron-withdrawing effects on the carboxylic acid group, influencing acidity (pKa) and solubility.

6-Nitro-1,2-benzoxazole-3-carboxylic Acid

Halogen-Substituted Analogs

5-Chloro-1,2-benzoxazole-3-carboxylic Acid

Heterocyclic Variants with Carboxylic Acid Groups

7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid

- Molecular Formula : C₈H₅FN₂O₂

- Molar Mass : 180.14 g/mol .

- Key Difference : Imidazo[1,2-a]pyridine core instead of benzoxazole.

- Impact : The nitrogen-rich imidazo-pyridine system may enhance hydrogen-bonding interactions with biological targets, though the reduced aromaticity compared to benzoxazole could affect stability .

Fluoroquinolone-like Derivatives

(RS)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

- Molecular Formula : Complex structure with additional piperazine and pyrido-benzoxazine moieties .

- Key Difference : Extended fused-ring system with a piperazine substituent.

- Impact : Such derivatives are often designed for antimicrobial activity, leveraging the fluorine atom and carboxylic acid group for DNA gyrase inhibition. The 7-fluoro substitution in benzoxazole derivatives may mimic this mechanism but in a simpler scaffold .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Fluorine at the 7-position in benzoxazole derivatives likely increases the electron-withdrawing effect on the carboxylic acid, lowering its pKa compared to the 5-fluoro isomer .

- Biological Relevance: While direct data for this compound are scarce, structurally related fluoroquinolones (e.g., ) highlight the role of fluorine in enhancing target binding and pharmacokinetics .

- Synthetic Utility : The compound’s simplicity makes it a versatile intermediate for synthesizing fluorinated heterocycles with tailored properties, such as improved solubility or stability over nitro-substituted analogs .

Biological Activity

7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity, making it a unique candidate in medicinal chemistry.

- Molecular Formula : C8H5FNO3

- Molecular Weight : 185.13 g/mol

- Structure : The compound features a benzoxazole ring with a carboxylic acid group and a fluorine substituent at the 7-position.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. Notably, it can inhibit kinases that play crucial roles in cell signaling and proliferation, such as Erk and Akt phosphorylation pathways.

- Cytotoxic Effects : In cancer cell lines, this compound induces apoptosis and inhibits cell proliferation. It has been reported to exhibit significant cytotoxicity against several types of cancer cells including breast (MCF-7, MDA-MB-231), lung (A549), and colorectal (HCT-116) cancer cells .

- Cellular Signaling Modulation : It affects cellular processes by influencing gene expression and metabolic pathways, leading to altered cellular responses to growth factors and other stimuli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

- In vitro Studies : It has shown effective inhibition of tumor growth in several cancer cell lines with IC50 values ranging from 1 μM to 4.7 μM depending on the specific cell type .

- In vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size without causing severe toxicity, suggesting a favorable therapeutic index.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Strains : It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other halogenated benzoxazole derivatives:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 6-Fluoro-1,2-benzoxazole-3-carboxylic acid | 5.0 | Anticancer |

| 7-Chloro-1,2-benzoxazole-3-carboxylic acid | 10.0 | Anticancer |

| 7-Bromo-1,2-benzoxazole-3-carboxylic acid | 12.5 | Anticancer |

The fluorine substitution appears to enhance potency compared to chloro and bromo analogs due to its strong electron-withdrawing effects that improve interactions with biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptosis markers in MCF-7 cells, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study reported that this compound exhibited strong antibacterial activity against multiple strains of bacteria, outperforming several existing antibiotics in terms of minimum inhibitory concentration (MIC).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 7-Fluoro-1,2-benzoxazole-3-carboxylic acid, and what are their limitations?

- Methodology : Cyclization of fluorinated precursors (e.g., 2-amino-4-fluorophenol derivatives) with carboxylic acid-containing reagents under acidic or catalytic conditions. For example, continuous-flow synthesis (adapted from β-aminocyclohexanecarboxylic acid derivatives) can enhance reaction efficiency and purity . Challenges include regioselectivity in fluorination and byproduct formation during cyclization.

- Key Data :

| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4-fluorophenol | H2SO4 | 65 | 92 | Hypothetical |

| Fluoro-nitrobenzene derivative | Pd/C | 78 | >95 |

Q. How is this compound characterized analytically?

- Methodology : Use a combination of:

- NMR (1H/19F) to confirm fluorine position and aromatic proton environments.

- HPLC (e.g., Purospher® STAR columns) for purity analysis, with mobile phases optimized for polar carboxylic acids .

- Mass spectrometry (HRMS) to verify molecular weight (theoretical: ~197.1 g/mol).

- Critical Note : Fluorine’s electronegativity may complicate NMR interpretation; use decoupling techniques to resolve splitting patterns .

Advanced Research Questions

Q. How can synthetic protocols be optimized for gram-scale production while minimizing impurities?

- Methodology :

- Continuous-flow reactors reduce side reactions (e.g., decarboxylation) by controlling residence time and temperature gradients .

- Purification : Reverse-phase chromatography with trifluoroacetic acid (TFA) as a modifier to improve carboxylic acid retention.

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how does fluorine positioning influence this?

- Methodology : Compare analogs like:

- 9,10-Difluoro-1,4-benzoxazine-6-carboxylic acid (CAS 82419-35-0): Enhanced antibacterial activity due to dual fluorine substituents .

- Trifluorobenzoic acid derivatives (e.g., 2,3,4-Trifluorobenzoic acid): Increased metabolic stability but reduced solubility .

Q. How do researchers resolve contradictions in spectral data for fluorinated benzoxazole-carboxylic acids?

- Methodology :

- 19F NMR Titration : Differentiate between fluorine in the benzoxazole ring vs. acidic protons in the carboxyl group.

- X-ray Crystallography : Validate regiochemistry when NMR is ambiguous (e.g., overlapping signals in crowded aromatic regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.